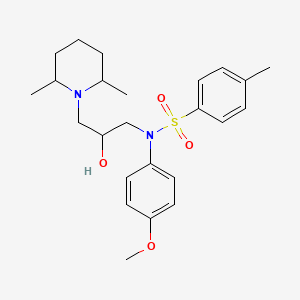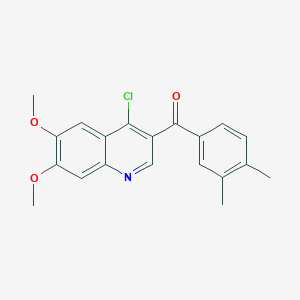
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core substituted with chloro, methoxy, and dimethylphenyl groups
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 4-aminoquinoline derivatives, have been found to display a range of bioactive properties, including antiviral, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It is known that similar compounds, such as 4-aminoquinoline derivatives, interact with their targets through a nucleophilic aromatic substitution reaction . This interaction leads to changes in the target, which can result in various biological effects.
Biochemical Pathways
It is known that similar compounds, such as 4-aminoquinoline derivatives, can affect a variety of biochemical pathways, leading to a range of biological effects .
Pharmacokinetics
The compound’s molecular weight, as reported, is 22366 , which is within the optimal range for oral bioavailability.
Result of Action
It is known that similar compounds, such as 4-aminoquinoline derivatives, can have a range of biological effects, including antiviral, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-inflammatory, immune-modulatory, and anticancer activities .
Action Environment
It is known that similar compounds, such as 4-aminoquinoline derivatives, can have their action influenced by environmental factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone typically involves multi-step organic reactions One common synthetic route starts with the preparation of 4-chloro-6,7-dimethoxyquinoline This intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinone derivatives, while substitution of the chloro group can produce various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for the development of enzyme inhibitors or activators.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6,7-dimethoxyquinoline: Lacks the 3,4-dimethylphenyl group, making it less bulky and potentially less selective in biological interactions.
6,7-Dimethoxyquinoline: Lacks both the chloro and 3,4-dimethylphenyl groups, resulting in different chemical reactivity and biological activity.
3,4-Dimethylphenylmethanone: Lacks the quinoline core, making it structurally simpler and less versatile in synthetic applications.
Uniqueness
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the quinoline core and the 3,4-dimethylphenyl group allows for diverse interactions and applications, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Propiedades
IUPAC Name |
(4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-11-5-6-13(7-12(11)2)20(23)15-10-22-16-9-18(25-4)17(24-3)8-14(16)19(15)21/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVHQJUYPMIWEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

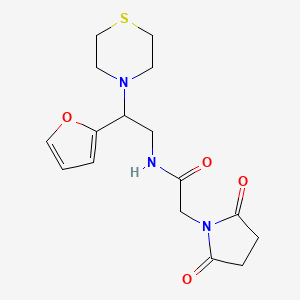
![[5-(pentafluoroethoxy)pyridin-2-yl]methanol](/img/structure/B2821492.png)
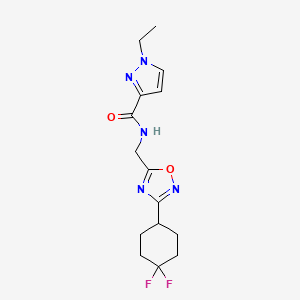
![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid](/img/structure/B2821494.png)

![(1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2821496.png)
![N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2821503.png)

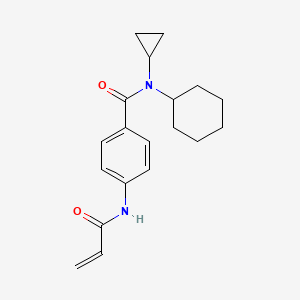
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B2821508.png)
![2-(3-methylpiperidin-1-yl)-2-oxo-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide](/img/structure/B2821510.png)
![4-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]morpholine](/img/structure/B2821511.png)
